molecular formula C16H20N2OSi B072618 N-Trimethylsilyl-N,N'-diphenylurea CAS No. 1154-84-3

N-Trimethylsilyl-N,N'-diphenylurea

Cat. No.: B072618
CAS No.: 1154-84-3
M. Wt: 284.43 g/mol
InChI Key: OUYBHCPCSNUQHE-UHFFFAOYSA-N
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Description

N-Trimethylsilyl-N,N’-diphenylurea is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a urea moiety, which is further substituted with two phenyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Trimethylsilyl-N,N’-diphenylurea can be synthesized through the reaction of N,N’-diphenylurea with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

N,N’-diphenylurea+trimethylsilyl chlorideN-Trimethylsilyl-N,N’-diphenylurea+HCl\text{N,N'-diphenylurea} + \text{trimethylsilyl chloride} \rightarrow \text{N-Trimethylsilyl-N,N'-diphenylurea} + \text{HCl} N,N’-diphenylurea+trimethylsilyl chloride→N-Trimethylsilyl-N,N’-diphenylurea+HCl

Industrial Production Methods: Industrial production of N-Trimethylsilyl-N,N’-diphenylurea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Trimethylsilyl-N,N’-diphenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Hydrolysis: In the presence of water or moisture, the trimethylsilyl group can be hydrolyzed to form N,N’-diphenylurea and trimethylsilanol.

    Oxidation and Reduction: The phenyl groups can participate in oxidation and reduction reactions, although the trimethylsilyl group remains relatively inert under these conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for reactions involving the phenyl groups.

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: N,N’-diphenylurea and trimethylsilanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the phenyl groups.

Scientific Research Applications

N-Trimethylsilyl-N,N’-diphenylurea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection of functional groups and as a precursor for other organosilicon compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Trimethylsilyl-N,N’-diphenylurea involves its interaction with molecular targets through the trimethylsilyl and phenyl groups. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites. The phenyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-Trimethylsilyl-N,N’-diphenylurea can be compared with other similar compounds such as:

    N,N’-Diphenylurea: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    N-Trimethylsilylaniline: Contains a trimethylsilyl group attached to an aniline moiety, differing in its reactivity and applications.

    N,N-Dimethyltrimethylsilylamine: Features a trimethylsilyl group attached to a dimethylamine, used in different synthetic applications.

The uniqueness of N-Trimethylsilyl-N,N’-diphenylurea lies in its combination of the trimethylsilyl group with the diphenylurea structure, providing a balance of reactivity and stability that is valuable in various chemical processes.

Properties

IUPAC Name

1,3-diphenyl-1-trimethylsilylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OSi/c1-20(2,3)18(15-12-8-5-9-13-15)16(19)17-14-10-6-4-7-11-14/h4-13H,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYBHCPCSNUQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061571
Record name N-Trimethylsilyl-N,N'-diphenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154-84-3
Record name N,N′-Diphenyl-N-(trimethylsilyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N,N'-diphenyl-N-(trimethylsilyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N,N'-diphenyl-N-(trimethylsilyl)-
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Record name N-Trimethylsilyl-N,N'-diphenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diphenyl-1-(trimethylsilyl)urea
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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